molecular formula C20H21N3O2 B2997031 2-(3-Isobutoxyphenyl)quinoline-4-carbohydrazide CAS No. 524733-57-1

2-(3-Isobutoxyphenyl)quinoline-4-carbohydrazide

Cat. No.: B2997031
CAS No.: 524733-57-1
M. Wt: 335.407
InChI Key: GACFTLVXJJSZEQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-(3-Isobutoxyphenyl)quinoline-4-carbohydrazide involves several steps. Typically, the synthetic route includes the reaction of 3-isobutoxybenzaldehyde with 2-aminobenzophenone to form an intermediate, which is then cyclized to produce the quinoline derivative. The final step involves the reaction of the quinoline derivative with hydrazine hydrate to form the carbohydrazide . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reactions .

Chemical Reactions Analysis

2-(3-Isobutoxyphenyl)quinoline-4-carbohydrazide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts . The major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

2-(3-Isobutoxyphenyl)quinoline-4-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Isobutoxyphenyl)quinoline-4-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

2-(3-Isobutoxyphenyl)quinoline-4-carbohydrazide can be compared with other similar compounds, such as:

    2-(3-Methoxyphenyl)quinoline-4-carbohydrazide: This compound has a similar structure but with a methoxy group instead of an isobutoxy group.

    2-(3-Ethoxyphenyl)quinoline-4-carbohydrazide: This compound has an ethoxy group instead of an isobutoxy group.

    2-(3-Propoxyphenyl)quinoline-4-carbohydrazide: This compound has a propoxy group instead of an isobutoxy group.

The uniqueness of this compound lies in its specific functional groups, which can influence its reactivity and applications in research and industry .

Properties

IUPAC Name

2-[3-(2-methylpropoxy)phenyl]quinoline-4-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-13(2)12-25-15-7-5-6-14(10-15)19-11-17(20(24)23-21)16-8-3-4-9-18(16)22-19/h3-11,13H,12,21H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GACFTLVXJJSZEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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